1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 93983-01-8
VCID: VC2077825
InChI: InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H
SMILES: CC(=O)C1=CC2=C(C=C1N)OCO2.Cl
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride

CAS No.: 93983-01-8

Cat. No.: VC2077825

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride - 93983-01-8

Specification

CAS No. 93983-01-8
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name 1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H
Standard InChI Key PIVDPBIZDWHINL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1N)OCO2.Cl
Canonical SMILES CC(=O)C1=CC2=C(C=C1N)OCO2.Cl

Introduction

Structural Characteristics

The molecular structure of 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride consists of a benzodioxole core with an amino group at the 6-position and an acetyl (ethan-1-one) group at the 5-position, forming a hydrochloride salt . The benzodioxole ring system is a distinctive structural feature containing a benzene ring fused with a 1,3-dioxole heterocycle, creating a rigid, planar aromatic system. This structural arrangement contributes to the compound's chemical reactivity and potential for interaction with biological systems. The amino group provides a nucleophilic center, while the carbonyl functionality offers electrophilic reaction sites, making this compound versatile for various chemical transformations.

Physical and Chemical Properties

The compound's molecular formula is C9H9NO3·HCl, combining the parent structure with hydrogen chloride . While comprehensive physical data is limited in the available literature, related compounds in this class typically exhibit moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide, with enhanced water solubility due to the hydrochloride salt formation . The LogP value of the parent compound (1.21) suggests moderate lipophilicity, influencing its potential for membrane permeability in biological systems . The presence of the hydrochloride moiety typically increases water solubility while decreasing lipophilicity compared to the free base form.

Analytical Characterization and Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for the analysis of 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one and its hydrochloride salt. A documented reverse-phase HPLC method utilizes a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid . This analytical approach enables accurate quantification and purity determination of the compound. For applications requiring mass spectrometry compatibility, the method can be modified by substituting phosphoric acid with formic acid . The versatility of this analytical protocol extends to both qualitative and quantitative applications.

Table 1: HPLC Analysis Parameters for 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one

ParameterSpecificationNotes
Column TypeNewcrom R1Reverse-phase column with low silanol activity
Mobile PhaseAcetonitrile/Water/Phosphoric AcidFor MS applications, substitute with formic acid
Particle Size OptionsStandard and 3 μmSmaller particles available for UPLC applications
ScalabilityLaboratory to preparativeSuitable for isolation of impurities
ApplicationsAnalytical and preparativeApplicable for pharmacokinetic studies

The analytical method offers considerable flexibility, accommodating both routine analysis and scaled-up preparative applications for isolation of the compound and related impurities . This versatility makes it valuable for research, quality control, and pharmaceutical development contexts.

Spectroscopic methods provide essential structural confirmation and characterization data for 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride. Public databases indicate the availability of infrared (IR) spectral information, including Fourier Transform Infrared (FTIR) spectra, which can identify characteristic functional group absorptions . Additionally, Raman spectroscopic data complements IR analysis by providing information about molecular symmetry and crystalline structure . These spectroscopic fingerprints serve as valuable reference standards for compound verification and quality control processes in research and industrial settings.

Chemical Reactivity and Synthesis Applications

Functional Group Reactivity

The structural features of 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride confer specific reactivity patterns that make it valuable in organic synthesis. The compound contains multiple reactive functional groups, including an amino group and a ketone functionality, providing versatile chemical transformation opportunities. The primary amine group can participate in numerous reactions, including nucleophilic substitutions, acylations, and condensation reactions with carbonyl compounds to form imines or related derivatives. The carbonyl group is susceptible to nucleophilic addition reactions, potentially leading to secondary alcohols through reduction or more complex structures through addition-elimination sequences.

Synthetic Building Block Applications

As a bifunctional compound, 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride serves as an important intermediate in the synthesis of more complex molecules. The presence of both nucleophilic (amino) and electrophilic (carbonyl) sites enables diverse transformation pathways. The benzodioxole moiety provides a rigid scaffold that can be incorporated into larger molecular frameworks, particularly those with potential biological activity. These structural characteristics make the compound valuable in medicinal chemistry and materials science applications, where it can contribute to the development of compounds with specific functional properties.

Hazard CodeDescriptionWarning Category
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications are based on aggregated information from multiple notifications to the ECHA C&L Inventory, with 100% consistency across reporting companies . The compound's irritant properties affect multiple physiological systems, including the skin, eyes, and respiratory tract, necessitating appropriate protective measures during handling and use.

Precautionary Measures

The GHS classification system prescribes specific precautionary statements (P-codes) for the safe handling of 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride . These include preventive measures (P261, P264, P271, P280), response protocols for exposure incidents (P302+P352, P304+P340, P305+P351+P338), and storage requirements (P403+P233, P405) . Collectively, these guidelines emphasize the importance of avoiding dust/vapor inhalation, using appropriate personal protective equipment, ensuring adequate ventilation during handling, and implementing specific response protocols for accidental exposure. Adherence to these precautionary measures minimizes the risks associated with the compound's irritant properties.

Structural Relationships and Related Compounds

Parent Compound Relationship

1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride is derived from its parent compound, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (CID 120000), through salt formation with hydrogen chloride . The parent compound serves as the free base form, exhibiting different physicochemical properties, particularly regarding solubility and crystallinity. The relationship between these compounds is significant from both synthetic and analytical perspectives, as interconversion between salt and free base forms may be relevant in various applications.

Comparative Analysis with Structural Analogs

Table 3: Comparison of 1-(6-Aminobenzo[d] dioxol-5-yl)ethanone hydrochloride with Related Compounds

The structural relationships among these compounds highlight the importance of precise chemical identification and nomenclature in research and development contexts.

Applications in Research and Development

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